3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tyrosine-protein kinases , which play essential roles in various cellular processes, including cell survival, proliferation, migration, and adhesion .
Mode of Action
It is suggested that the compound may interact with its targets, potentially tyrosine-protein kinases, to regulate their activity . This interaction could result in changes in cellular processes such as angiogenesis, cell survival, proliferation, migration, and adhesion .
Biochemical Pathways
Similar compounds have been associated with the modulation of the serotonergic system , suggesting that 3-Amino-N-[3-(trifluoromethyl)phenyl]benzamide might also influence this pathway and its downstream effects.
Result of Action
Similar compounds have been shown to exhibit antidepressant-like effects , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzamide structure.
N-(3-(trifluoromethyl)phenyl)benzamide: Similar structure but without the amino group.
Uniqueness
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl group and the amino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTCNXNNPZMXFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368049 |
Source
|
Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328107-22-8 |
Source
|
Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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